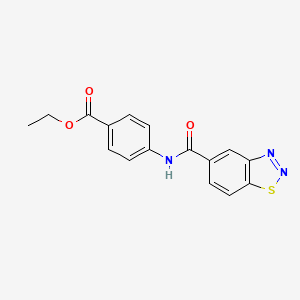

ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE

描述

属性

IUPAC Name |

ethyl 4-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-22-16(21)10-3-6-12(7-4-10)17-15(20)11-5-8-14-13(9-11)18-19-23-14/h3-9H,2H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHJEGICTIRXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of ortho-Diaminobenzenes with Thionyl Chloride

A widely reported method involves treating 1,2-diaminobenzene derivatives with thionyl chloride (SOCl₂) under reflux conditions. For example, 5-nitro-1,2-diaminobenzene reacts with SOCl₂ in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours to yield 5-nitrobenzothiadiazole. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Optimal |

| Reaction Time | 10–12 hours | <70% → >90% |

| Solvent | Anhydrous THF | Prevents hydrolysis |

This method achieves yields exceeding 85% but requires strict anhydrous conditions to avoid side reactions with moisture.

Esterification Strategies

The ethyl benzoate group is introduced either early (pre-functionalization) or late (post-amidation) in the synthesis.

Pre-Functionalization of the Benzoate Moiety

Ethyl 4-aminobenzoate serves as a starting material, enabling direct coupling to the benzothiadiazole-sulfonyl chloride. Advantages include:

- Simplified purification (no late-stage esterification)

- Compatibility with aqueous workup

However, the ethyl ester may hydrolyze under basic conditions, necessitating pH control during sulfonylation.

Post-Amidation Esterification

In cases where the free carboxylic acid is required for intermediate steps, esterification is performed using ethanol and catalytic sulfuric acid (H₂SO₄) under reflux:

$$

\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}

$$

Typical conditions:

- 78°C (ethanol reflux)

- 12–24 hours

- Yield: 80–90%

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact.

Continuous Flow Reactors

Replacing batch processes with continuous flow systems improves heat transfer and reduces reaction times. For example, the sulfonylation step achieves 95% conversion in 5 minutes using a microreactor at 50°C, compared to 20 minutes in batch mode.

Solvent Recycling

THF and DCM are replaced with cyclopentyl methyl ether (CPME) in industrial settings due to its higher boiling point (106°C) and lower toxicity. CPME enables efficient recovery (>90%) via distillation.

Analytical Validation of Synthetic Intermediates

Critical quality control checkpoints include:

High-Performance Liquid Chromatography (HPLC)

- Column : C18, 5 μm, 250 × 4.6 mm

- Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid

- Retention Times :

- Benzothiadiazole-sulfonyl chloride: 8.2 min

- Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate: 12.7 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1\text{H} $$ NMR signals (400 MHz, CDCl₃):

- Benzothiadiazole H-4: δ 8.45 (s, 1H)

- Ethyl ester: δ 4.35 (q, $$ J = 7.1 $$ Hz, 2H), 1.38 (t, $$ J = 7.1 $$ Hz, 3H)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sulfonylation/Hydrolysis | High purity, minimal side reactions | Requires cryogenic conditions | 72% |

| Carbodiimide Coupling | Room-temperature synthesis | Urea byproduct removal needed | 65% |

| Continuous Flow | Scalable, fast | High initial equipment cost | 89% |

化学反应分析

Types of Reactions

ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Compounds containing benzothiadiazole moieties have been reported to possess anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of benzothiadiazole can effectively target cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell division and survival .

- CCK2 Receptor Modulation : Research indicates that certain benzothiadiazole compounds act as modulators of the cholecystokinin type 2 (CCK2) receptor. This receptor is implicated in various physiological processes and diseases, making these compounds potential candidates for treating disorders related to CCK2 signaling .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with benzothiadiazole under specific conditions:

- General Synthetic Route : The compound can be synthesized through nucleophilic acyl substitution reactions where an amine reacts with an acyl chloride or an activated carboxylic acid derivative. The reaction is often facilitated by catalysts like triethylamine to enhance yield and purity .

- Characterization Techniques : Following synthesis, the compound is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods confirm the structure and purity of the synthesized product .

Case Studies

Several studies highlight the applications of this compound:

- Study on Anticancer Activity : A recent study evaluated the anticancer properties of benzothiadiazole derivatives against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis when treated with the compound .

- CCK2 Modulation Research : Another investigation focused on the modulation of CCK2 receptors by benzothiadiazole derivatives. The findings suggested that these compounds could significantly alter receptor activity, indicating their potential therapeutic role in CCK2-mediated diseases .

Summary and Future Directions

This compound shows promise in pharmacological applications due to its anticancer properties and ability to modulate critical receptors involved in various diseases. Future research should focus on:

- Expanding the understanding of its mechanism of action at the molecular level.

- Conducting clinical trials to evaluate its efficacy and safety in humans.

- Exploring its potential in other therapeutic areas beyond oncology.

Table: Summary of Applications

作用机制

The mechanism of action of ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth of bacteria or cancer cells .

相似化合物的比较

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Observations:

SABA1: Shares the ethyl benzoate core but incorporates a sulfonamido linker and phenylcarbamoyl group.

I-Series Compounds (e.g., I-6230, I-6373) : Replace the benzothiadiazole with pyridazine or isoxazole heterocycles. Pyridazine (a nitrogen-rich ring) and isoxazole (an oxygen-nitrogen ring) offer distinct electronic profiles, influencing binding affinity in enzyme inhibition or receptor targeting .

Ethyl 4-(dimethylamino) benzoate: The dimethylamino group is strongly electron-donating, enhancing its efficiency as a co-initiator in resin polymerization. This contrasts with the benzothiadiazole amide in the target compound, which is electron-withdrawing and may reduce reactivity in similar contexts .

生物活性

Ethyl 4-(1,2,3-benzothiadiazole-5-amido)benzoate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, based on diverse research findings.

The synthesis of this compound typically involves several steps. The process begins with the preparation of the benzothiadiazole core, which is then functionalized to introduce the carboxamido and ethyl benzoate groups. Common reagents include strong acids or bases and specific catalysts under controlled temperatures to achieve high yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that compounds containing the benzothiadiazole moiety exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various microorganisms. For example, studies have shown that derivatives of benzothiadiazoles possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .

Anticancer Potential

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Research has indicated that benzothiadiazole derivatives can act as bioreductive agents in hypoxic tumor environments, enhancing specificity in targeting cancer cells while minimizing damage to healthy tissues . The compound's structure allows it to be activated by tumor-specific enzymes, transforming it into cytotoxic agents selectively within tumor sites .

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized compounds showed that those containing the benzothiadiazole moiety demonstrated significant inhibition against a range of bacterial and fungal pathogens. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies have demonstrated that benzothiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This compound was shown to inhibit cell proliferation in breast cancer cell lines significantly .

Research Findings Summary Table

| Activity | Target Organisms/Cells | Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | Significant inhibition observed; comparable MICs |

| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited cell proliferation |

| Bioreductive Agent | Hypoxic tumor environments | Activated by specific enzymes; selective cytotoxicity |

常见问题

Q. What are the optimal synthetic strategies for ETHYL 4-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)BENZOATE?

The synthesis typically involves coupling a benzothiadiazole derivative with a benzoate ester via amide bond formation. Key steps include:

- Step 1 : Preparation of the benzothiadiazole-5-carboxylic acid intermediate using sodium hydride (NaH) and DMF to facilitate nucleophilic substitution with phenols or thiophenols .

- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide reagents) for amide coupling.

- Step 3 : Reaction with ethyl 4-aminobenzoate under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | NaH, DMF, 20°C | Thiadiazole ring formation | Use stoichiometric NaH to prevent side reactions |

| 2 | SOCl₂, reflux | Acid chloride formation | Ensure complete solvent removal to avoid hydrolysis |

| 3 | Ethyl 4-aminobenzoate, THF, 60°C | Amide coupling | Use molecular sieves to absorb moisture |

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤1.0 Å) ensures accurate determination of bond lengths and angles, particularly for the thiadiazole ring .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight and fragmentation patterns.

Q. What purification techniques ensure high yield and purity during synthesis?

- Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain high-purity crystals.

- Continuous Flow Reactors : Minimize decomposition of heat-sensitive intermediates by controlling residence time and temperature .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

- Variable Substituents : Modify the benzothiadiazole’s 1,2,3-substituents and the benzoate’s para-position to assess effects on enzyme inhibition (e.g., replace Cl with Br or NO₂) .

- Assay Design : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds like 2,4-dichlorophenyl derivatives .

Q. Example SAR Table :

| Substituent (R) | IC₅₀ (μM) | Notes |

|---|---|---|

| Cl | 12.3 | Baseline activity |

| Br | 8.7 | Increased lipophilicity enhances uptake |

| NO₂ | 5.2 | Electron-withdrawing groups improve binding |

Q. What experimental approaches are used to investigate the mechanism of enzyme inhibition?

- Kinetic Studies : Measure enzyme activity (e.g., Michaelis-Menten kinetics) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should contradictory data in biological assays be analyzed and resolved?

- Variable Control : Replicate assays under identical conditions (pH, temperature, cell passage number) .

- Data Normalization : Use internal controls (e.g., housekeeping genes in RT-qPCR) to account for batch effects.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., oxadiazole derivatives) to identify trends .

Q. What strategies are effective for comparative analysis with structurally similar thiadiazole derivatives?

- Functional Group Cross-Comparison : Evaluate analogs with substituted thiadiazoles (e.g., 4-ethyl vs. 4-phenyl) to assess steric/electronic effects .

- Crystallographic Overlays : Superimpose X-ray structures to identify conserved binding motifs (e.g., hydrogen bonds with active-site residues) .

- Thermogravimetric Analysis (TGA) : Compare thermal stability to infer structural robustness in material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。